molecular formula C6H3ClFN3 B1461411 1-Azido-3-chloro-2-fluorobenzene CAS No. 1152597-56-2

1-Azido-3-chloro-2-fluorobenzene

Cat. No. B1461411
CAS RN: 1152597-56-2
M. Wt: 171.56 g/mol
InChI Key: OXAIPLKCIZHQHY-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-2-fluorobenzene, also known as ACFCI, is an organic compound with the molecular formula C6H3ClFN3. It is used as a reactant in the preparation of macrocycles as factor XIa inhibitors useful in the treatment of thromboembolic disorders .


Synthesis Analysis

The synthesis of 1-Azido-3-chloro-2-fluorobenzene involves various chemical reactions. Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction . The choice of base is important in the diazo-transfer reaction .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-chloro-2-fluorobenzene consists of six carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. The molecular weight of this compound is 171.56 g/mol.


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

1-Azido-3-chloro-2-fluorobenzene is a colorless liquid . It has a molecular weight of 171.56 g/mol. The physical and chemical properties of this compound are influenced by the presence of azido, chloro, and fluoro groups in the benzene ring.

Scientific Research Applications

Synthesis of Triazole Derivatives

1-Azido-3-chloro-2-fluorobenzene is instrumental in the synthesis of new triazole derivatives. For instance, 1,4-disubstituted 1,2,3-triazoles were synthesized using similar azidomethylbenzene compounds. These compounds, including 1-(azidomethyl)-4-fluorobenzene and 1-(azidomethyl)-4-chlorobenzene, have been generated from sodium azide and corresponding benzyl halide, showing potential inhibitory activity against acidic corrosion of steels (Negrón-Silva et al., 2013).

Molecular Spectroscopy Studies

The compound has also been studied in molecular spectroscopy. Research in this field includes the microwave spectrum investigation of closely related compounds, such as 1-chloro-3-fluorobenzene, where rotational and quartic centrifugal distortion constants were determined (Onda et al., 1994).

Electrochemical Fluorination

The electrochemical fluorination of chlorobenzene has been carried out, with primary products including 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene. These findings demonstrate the role of 1-Azido-3-chloro-2-fluorobenzene in the field of electrochemical studies (Momota et al., 1995).

Infrared and Raman Spectral Investigations

Infrared and Raman spectral studies of similar compounds, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have also been conducted. These studies are crucial for understanding the vibrational properties of such compounds (Ilango et al., 2008).

Magnetic Properties in Coordination Polymers

Research has also delved into the structural and magnetic properties of azido-copper coordination polymers, where compounds like 2-fluorobenzoic acid and 2,6-difluorobenzoic acid, related to 1-Azido-3-chloro-2-fluorobenzene, are employed. These studies reveal the impact of such compounds on the magnetic properties of these polymers (Liu et al., 2017).

Safety and Hazards

According to the safety data sheet, 1-Azido-3-chloro-2-fluorobenzene is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of 1-Azido-3-chloro-2-fluorobenzene research could involve exploring its potential applications in the synthesis of new pharmaceutical compounds, given its use as a reactant in the preparation of macrocycles as factor XIa inhibitors . Further studies could also investigate the properties and reactivity of this compound under different conditions.

properties

IUPAC Name

1-azido-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAIPLKCIZHQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-chloro-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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